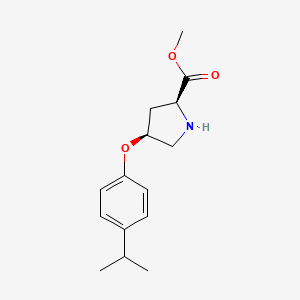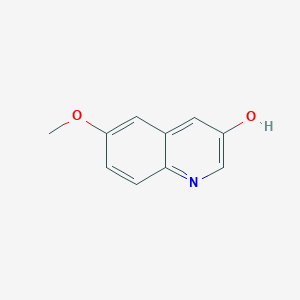
6-Methoxyquinolin-3-ol
Descripción general
Descripción
6-Methoxyquinolin-3-ol is a chemical compound used in life science research . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Methoxyquinolin-3-ol, involves various methods. One approach involves the reaction of sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . Other methods include the Friedländer Synthesis and the use of iron-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 6-Methoxyquinolin-3-ol consists of a quinoline core with a methoxy group attached to the 6th carbon atom . The empirical formula is C10H9NO, and the molecular weight is 159.18 .
Chemical Reactions Analysis
Quinoline derivatives, including 6-Methoxyquinolin-3-ol, undergo various chemical reactions. These reactions include nucleophilic and electrophilic substitution reactions . The specific reactions that 6-Methoxyquinolin-3-ol undergoes would depend on the specific conditions and reagents present.
Physical And Chemical Properties Analysis
6-Methoxyquinolin-3-ol has a refractive index of 1.625, a boiling point of 140-146 °C, a melting point of 18-20 °C, and a density of 1.15 g/mL at 20 °C .
Aplicaciones Científicas De Investigación
- Details : These sensors are valuable for detecting and quantifying these essential metal ions in biological and environmental samples. The fluorescence properties of 6-Methoxyquinoline make it suitable for designing sensitive and selective sensors .
- Details : Tubulin is crucial for cell division, and inhibiting its polymerization can be relevant in cancer research and drug development .
- Details : These enzymes are essential for DNA replication and repair, making them attractive targets for antibacterial drug discovery .
- Details : These complexes exhibit single-ion magnet behavior, which has implications in materials science and quantum computing. Understanding their magnetic properties is an active area of research .
- Details : These derivatives have antimicrobial properties and are of interest for drug development. For example, the synthesis of ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol tetraphenylborate ion-pair complex has been studied .
- Details : Quinoline scaffolds are used as building blocks for drug discovery, agrochemicals, and functional materials. Their versatile applications continue to expand .
Fluorescent Zinc and Chlorine Sensors
Tubulin Polymerization Inhibitors
Inhibitors of Bacterial DNA Gyrase and Topoisomerase
Single-Ion Magnets (Cobalt-Based Complexes)
Chiral Quinuclidine Derivatives
Industrial and Synthetic Organic Chemistry
Safety and Hazards
6-Methoxyquinolin-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .
Mecanismo De Acción
Target of Action
It is used as a precursor in the synthesis of various compounds, including fluorescent zinc and chlorine sensors, potent tubulin polymerization inhibitors, and inhibitors of bacterial dna gyrase and topoisomerase . These targets play crucial roles in cellular processes such as signal transduction, cell division, and DNA replication.
Mode of Action
Its derivatives have been reported to inhibit bacterial dna gyrase and topoisomerase . These enzymes are essential for DNA replication, and their inhibition can lead to the cessation of bacterial growth.
Biochemical Pathways
Its derivatives have been shown to affect the tubulin polymerization process , which is crucial for cell division. Inhibition of this process can lead to cell cycle arrest and apoptosis.
Result of Action
Its derivatives have been reported to inhibit bacterial dna gyrase and topoisomerase , leading to the cessation of bacterial growth. Additionally, its derivatives that inhibit tubulin polymerization can lead to cell cycle arrest and apoptosis .
Propiedades
IUPAC Name |
6-methoxyquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-2-3-10-7(5-9)4-8(12)6-11-10/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNRARYFMZWRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



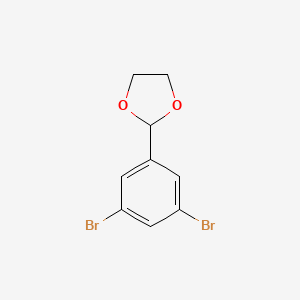


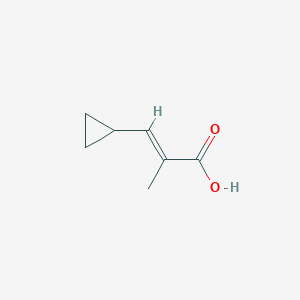
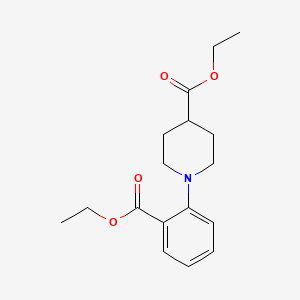



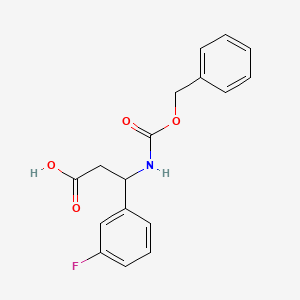


![{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine](/img/structure/B3154282.png)

